molecular formula C17H15NO2 B12596482 2H-Spiro[piperidine-3,9'-xanthen]-2-one CAS No. 648928-52-3

2H-Spiro[piperidine-3,9'-xanthen]-2-one

Cat. No.: B12596482
CAS No.: 648928-52-3
M. Wt: 265.31 g/mol
InChI Key: UASFMUDBIIYNCQ-UHFFFAOYSA-N
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Description

2H-Spiro[piperidine-3,9’-xanthen]-2-one is a complex organic compound that features a spirocyclic structure, combining a piperidine ring and a xanthene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[piperidine-3,9’-xanthen]-2-one typically involves multi-step reactions. One common method includes the use of piperidine, formaldehyde, and dimedone under ultrasonic irradiation at room temperature, catalyzed by nano γ-alumina supported antimony (V) chloride . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[piperidine-3,9’-xanthen]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, antimony (V) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Spiro[piperidine-3,9’-xanthen]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Spiro[piperidine-3,9’-xanthen]-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Spiro[piperidine-3,9’-xanthen]-2-one is unique due to its combination of a piperidine ring and a xanthene moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648928-52-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

spiro[piperidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C17H15NO2/c19-16-17(10-5-11-18-16)12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2,(H,18,19)

InChI Key

UASFMUDBIIYNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC1

Origin of Product

United States

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